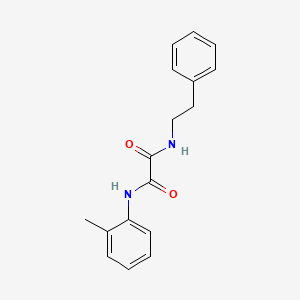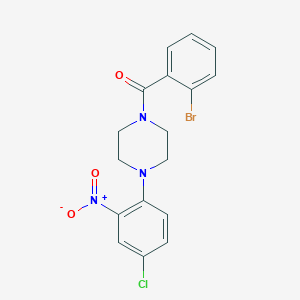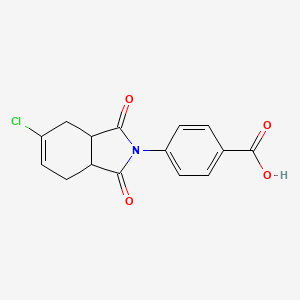![molecular formula C22H26N2O4 B5109425 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B5109425.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone typically involves the following steps:
Formation of the Benzodioxole Substituted Piperazine: This step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde under reductive amination conditions to form the benzodioxole-substituted piperazine.
Etherification: The next step involves the reaction of the benzodioxole-substituted piperazine with 2,4-dimethylphenol in the presence of a suitable base (e.g., potassium carbonate) and a coupling agent (e.g., tosyl chloride) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound shares the benzodioxole and piperazine moieties but differs in the presence of an indole-2,3-dione group.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound features a pyrimidine ring instead of the dimethylphenoxy group.
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-3-5-19(17(2)11-16)26-14-22(25)24-9-7-23(8-10-24)13-18-4-6-20-21(12-18)28-15-27-20/h3-6,11-12H,7-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZVXKJDZRSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B5109356.png)

![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)
![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
